

# Discovery and synthesis of PF-6870961

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Discovery and Synthesis of PF-6870961

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**PF-6870961** is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2] The discovery of **PF-6870961** arose from a phase 1b human clinical study of its parent compound, which was under investigation for the treatment of alcohol use disorder (AUD).[1][3][4] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **PF-6870961**, presenting key data in a structured format and detailing the experimental protocols for its synthesis and evaluation.

## **Discovery and Rationale**

The ghrelin system has been identified as a promising therapeutic target for AUD, with preclinical and clinical studies suggesting that blockade of the ghrelin receptor can reduce alcohol craving and consumption.[3][4][5] PF-5190457, a novel ghrelin receptor inverse agonist, was advanced into clinical trials for this indication.[2] During a phase 1b study involving co-administration of PF-5190457 with alcohol, a previously unknown major circulating metabolite, **PF-6870961**, was identified.[3]

Initial characterization revealed that **PF-6870961** is a hydroxy metabolite of PF-5190457.[1] Further investigation into its pharmacological properties was warranted due to its significant presence in circulation and a notably longer half-life of approximately 13 hours compared to the

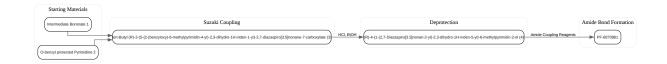


6 hours of the parent drug.[3] Subsequent in vitro studies using human liver cytosol identified aldehyde and xanthine oxidases as the enzymes responsible for its formation.[5] The structure of **PF-6870961** was elucidated using mass spectrometry and NMR analysis.[3]

# Synthesis of PF-6870961

The chemical synthesis of **PF-6870961** was undertaken to enable further in vitro and in vivo characterization. The synthetic route was adapted from the procedure for the parent compound, PF-5190457.[3]

### **Synthetic Scheme**



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Caption: Synthetic pathway of PF-6870961.

## **Experimental Protocol**

A detailed, step-by-step protocol for the synthesis of **PF-6870961** is outlined below, based on the published literature.[1]

Step 1: Suzuki Coupling to form Intermediate 3

- Reactants: Intermediate boronate 1 and O-benzyl protected pyrimidine 2.
- Procedure: The synthesis begins with a Suzuki coupling reaction between an intermediate boronate and an O-benzyl protected pyrimidine to introduce the key hydroxyl functionality in



a protected form.[1]

#### Step 2: Deprotection to form Intermediate 4

- Reactant: tert-Butyl (R)-2-(5-(2-(benzyloxy)-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (3).
- Reagents: Anhydrous hydrogen chloride in dioxane, ethanol.
- Procedure: To a solution of intermediate 3 (630 mg, 1.16 mmol) in ethanol (15 mL), an anhydrous 4N solution of hydrogen chloride in dioxane (15 mL) is added.[1] The mixture is stirred vigorously at 50°C for 14 hours under a nitrogen atmosphere.[1] The solvent is then removed under reduced pressure to yield the crude dihydrochloride salt of intermediate 4 as an off-white solid (490 mg, quantitative yield).[1] This intermediate is noted to be hygroscopic and unstable when exposed to air and moisture, and is therefore used immediately in the subsequent step.[1]

#### Step 3: Amide Bond Formation to Yield PF-6870961

- Reactant: (R)-4-(1-(2,7-Diazaspiro[3.5]nonan-2-yl)-2,3-dihydro-1H-inden-5-yl)-6-methylpyrimidin-2-ol (4).
- Procedure: The final step involves an amide bond formation to couple the deprotected intermediate 4 with the requisite side chain, yielding PF-6870961.[1] Challenges in this step include the instability of intermediates and the purification of the final polar product.[3]

# **Pharmacological Characterization**

**PF-6870961** was pharmacologically profiled to determine its activity at the ghrelin receptor and to assess its potential contribution to the overall therapeutic effect of its parent compound.

### **Data Presentation**

The following tables summarize the key quantitative data for **PF-6870961** in comparison to its parent compound, PF-5190457.

Table 1: Ghrelin Receptor Binding Affinity[3]



Compound	Species	Ki (nM)	95% CI Lower Limit (nM)	95% CI Upper Limit (nM)
PF-5190457	Human	0.9	0.6	1.3
Rat	0.4	0.3	0.6	
Dog	0.5	0.3	0.8	_
PF-6870961	Human	22.9	15.3	34.2
Rat	24.1	16.3	35.7	
Dog	22.0	14.8	32.7	

Table 2: In Vitro Functional Activity at Human GHSR1a[3]

Assay	Compound	IC50 (nM)
Inhibition of Constitutive Inositol Phosphate (IP) Accumulation	PF-5190457	1.0
PF-6870961	13.9	
Inhibition of Constitutive β- Arrestin Recruitment	PF-5190457	3.4
PF-6870961	0.5	

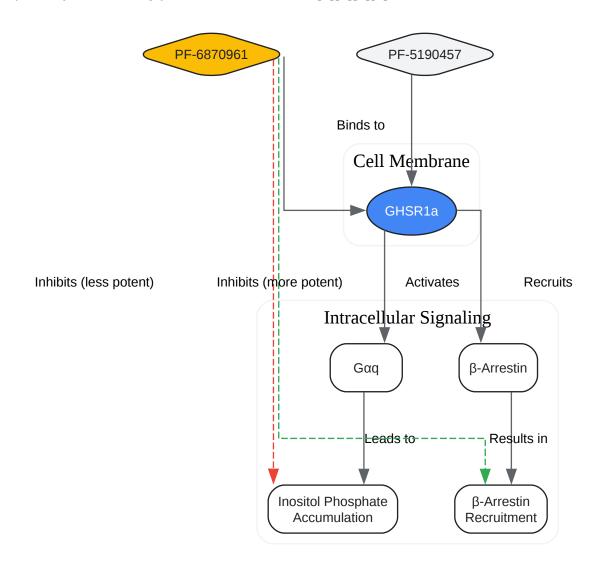
Table 3: Pharmacokinetic Parameters[3]

Compound	Half-life (t1/2) in Humans
PF-5190457	~6 hours
PF-6870961	~13 hours

# **Signaling Pathway**



**PF-6870961** acts as a biased inverse agonist at the GHSR1a. While it is less potent than its parent compound at inhibiting  $G\alpha q$ -mediated inositol phosphate accumulation, it displays higher potency in inhibiting  $\beta$ -arrestin recruitment.[3][6][7][8]



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Caption: Biased inverse agonism of PF-6870961 at GHSR1a.

## **Experimental Protocols for Pharmacological Assays**

The following are generalized protocols for the key pharmacological assays used to characterize **PF-6870961**.

### 3.3.1. GHSR1a Radioligand Binding Assay



- Objective: To determine the binding affinity (Ki) of **PF-6870961** for the ghrelin receptor.
- Cell Line: HEK293 cells stably expressing human, rat, or dog GHSR1a.
- Radioligand: [1251]-ghrelin.
- Procedure:
  - Prepare cell membranes from the GHSR1a-expressing HEK293 cells.
  - In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-ghrelin
    and varying concentrations of the test compound (PF-6870961 or PF-5190457).
  - Incubate at room temperature for a specified time to reach equilibrium.
  - Separate bound from free radioligand by rapid filtration through a glass fiber filter.
  - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  - Measure the radioactivity retained on the filters using a gamma counter.
  - Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
  - Calculate the Ki value using the Cheng-Prusoff equation.
- 3.3.2. Inositol Phosphate (IP) Accumulation Assay
- Objective: To measure the inverse agonist activity of PF-6870961 on the Gαq signaling pathway.
- Cell Line: HEK293 cells expressing GHSR1a.
- Procedure:
  - Plate the cells in a 96-well plate and grow to confluency.
  - Label the cells with [3H]-myo-inositol overnight.

### Foundational & Exploratory





- Wash the cells and pre-incubate with a buffer containing LiCl to inhibit inositol monophosphatase.
- Add varying concentrations of the test compound and incubate for a specified time.
- Lyse the cells and isolate the total inositol phosphates using anion-exchange chromatography.
- Quantify the amount of [3H]-inositol phosphates using a liquid scintillation counter.
- Plot the response as a function of the test compound concentration to determine the IC50 value for the inhibition of constitutive IP accumulation.

### 3.3.3. β-Arrestin Recruitment Assay

- Objective: To assess the inverse agonist activity of PF-6870961 on β-arrestin signaling.
- Assay Principle: A common method is the PathHunter® β-arrestin recruitment assay, which
  utilizes enzyme fragment complementation (EFC). The GHSR1a is tagged with a small
  enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme
  fragment (Enzyme Acceptor). Upon recruitment of β-arrestin to the activated receptor, the
  two enzyme fragments complement each other, forming an active β-galactosidase enzyme
  that generates a chemiluminescent signal.

#### Procedure:

- Use a cell line co-expressing the GHSR1a-ProLink™ fusion protein and the β-arrestin-Enzyme Acceptor fusion protein.
- Plate the cells in a 384-well plate.
- Add varying concentrations of the test compound.
- $\circ$  Incubate for a specified time to allow for  $\beta$ -arrestin recruitment.
- Add the chemiluminescent substrate and measure the light output using a luminometer.



 Analyze the data to determine the IC50 value for the inhibition of constitutive β-arrestin recruitment.

### In Vivo Studies

In vivo studies in rats have demonstrated that intraperitoneal administration of **PF-6870961** suppresses food intake in both food-restricted and ad libitum fed conditions.[7][9] This effect was abolished in GHSR knockout rats, confirming that the anorectic effect is mediated through the ghrelin receptor.[7][9]

### Conclusion

**PF-6870961** is a major, long-acting metabolite of the ghrelin receptor inverse agonist PF-5190457.[1][3] It exhibits a unique pharmacological profile as a biased inverse agonist, showing a preference for inhibiting the β-arrestin pathway over the Gαq/IP accumulation pathway.[3][8] Its discovery and synthesis have provided valuable insights into the metabolism and structure-activity relationships of this class of compounds. The prolonged half-life and potent activity at the ghrelin receptor suggest that **PF-6870961** may contribute significantly to the overall therapeutic effects observed with its parent compound, PF-5190457, in the treatment of alcohol use disorder.[3][7] Further investigation into the clinical pharmacology of **PF-6870961** is warranted.

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- To cite this document: BenchChem. [Discovery and synthesis of PF-6870961]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856242#discovery-and-synthesis-of-pf-6870961]

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